molecular formula C13H13NO2 B11887579 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid CAS No. 62645-83-4

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

Cat. No.: B11887579
CAS No.: 62645-83-4
M. Wt: 215.25 g/mol
InChI Key: WMRRHWWQVMSYQG-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a high-purity chemical compound intended for research and development purposes. As a member of the tetrahydrocyclopenta[b]indole family, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research . Compounds within this class have been investigated for their potential biological activities. For instance, closely related cyclopenta[b]indole-2-carboxylic acid derivatives have been described in scientific literature as possessing anti-inflammatory, analgesic, and anti-rheumatic properties, making this structural motif a valuable template for the development of new therapeutic agents . The synthesis of such indole skeletons often leverages modern organic chemistry techniques, which may include the use of Morita–Baylis–Hillman adducts as key building blocks to achieve complex structures with high diastereoselectivity . Researchers utilize this compound and its analogues as a critical intermediate in synthetic routes and for probing biochemical pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62645-83-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-7-2-3-11-9(4-7)10-5-8(13(15)16)6-12(10)14-11/h2-4,8,14H,5-6H2,1H3,(H,15,16)

InChI Key

WMRRHWWQVMSYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include alkylation and carboxylation to introduce the methyl and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration can introduce new substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The structural features of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid suggest potential biological activities that can be exploited in drug development:

  • Neuroprotective Effects: Preliminary studies indicate that this compound may interact with neurotransmission pathways, making it a candidate for therapeutic applications targeting neurological disorders.
  • Anticancer Properties: The compound has been studied for its potential as an anticancer agent. Its interaction with biological targets involved in cancer progression suggests it could exert multitarget actions against various signaling pathways associated with tumor growth .

Table 1: Comparison of Biological Activity

Activity TypeDescriptionReference
NeuroprotectivePotential interaction with neurotransmission
AnticancerMultitarget actions against cancer pathways
AntimicrobialPossible activity against Gram-positive bacteria

Material Science Applications

Beyond medicinal chemistry, this compound may also have applications in material science. Its unique bicyclic structure allows for exploration in organic electronics and as a scaffold for developing new materials with enhanced properties.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

  • Neurotransmitter Interaction Studies: Research indicates that this compound may exhibit binding affinity to receptors involved in neurotransmission. Further investigations are needed to elucidate these interactions and their therapeutic implications.
  • Anticancer Activity Evaluation: A study focused on synthesizing derivatives of indole compounds showed promising cytotoxic effects against various cancer cell lines (e.g., MCF-7) when tested alongside established chemotherapeutics like cisplatin .
  • Material Properties Investigation: The compound's unique structure has been explored for its potential use in creating advanced materials for electronic applications. Research is ongoing to determine its effectiveness in this domain.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid involves its interaction with various molecular targets. The indole core can interact with enzymes and receptors, influencing biological pathways. For example, it may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic aspects of 7-methyltetrahydrocyclopenta[b]indole-2-carboxylic acid with analogous compounds:

Compound Substituents Molecular Weight Synthesis Yield Key Features Reference
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid Methyl (C7), carboxylic acid (C2) ~201.22* N/A Hypothesized to exhibit enhanced lipophilicity due to methyl group; potential for improved bioavailability.
3-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid Trimethoxyphenyl (C3), carboxylic acid (C2) 411.42 70% High diastereoselectivity (>99:1) via Morita–Baylis–Hillman adducts; crystallizes in P1 space group with hydrogen-bonded dimers .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chloro (C7), methyl (C3), carboxylic acid (C2) 209.63 N/A Handled as hazardous material (SDS precautions); chloro substituent may enhance electrophilic reactivity .
7-Methoxy-1H-indole-3-carboxylic acid Methoxy (C7), carboxylic acid (C3) 191.18 N/A Commercial availability (>97% purity); methoxy group increases electron density on indole ring .
Laropiprant (MK-0524) 4-Chlorobenzyl, fluoro (C7), methylsulfonyl (C5), acetic acid (C3) 435.90 N/A Clinically used for dyslipidemia; sulfonyl and acetic acid groups critical for receptor binding .
5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole-3-yl acetic acid Bromo (C5), fluoro (C7), acetic acid (C3) 342.18 N/A Halogen substituents likely enhance metabolic stability and binding affinity in CNS targets .

*Calculated based on the parent structure (C12H11NO2, MW 201.22) with a methyl addition.

Crystallographic and Conformational Analysis

  • Trimethoxyphenyl Derivative : Adopts a shallow envelope conformation in the cyclopentane ring, with the carboxylic acid forming inversion dimers via O–H···O bonds. The trimethoxyphenyl group creates a dihedral angle of 66.65° with the fused ring system, influencing packing .

Biological Activity

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a tetrahydrocyclopenta[b]indole moiety. The molecular formula is C12H13NC_{12}H_{13}N, with a molecular weight of approximately 171.24 g/mol. Its structural formula indicates the presence of a carboxylic acid functional group, which is often associated with biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
CAS Number1130-93-4
LogP2.965
PSA (Polar Surface Area)15.79 Ų

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays revealed that the compound demonstrates significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, studies have reported that treatment with this compound leads to a marked decrease in cell viability in breast and colon cancer cell lines.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound has been associated with reduced neuronal apoptosis and improved cognitive function. The mechanism appears to involve the modulation of oxidative stress pathways and inflammatory responses.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in tissue samples. This suggests potential therapeutic applications for inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Fernandes et al., the antimicrobial efficacy of this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in G1 phase cell cycle arrest and increased levels of p53 protein, suggesting its role as a potential chemotherapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid?

A stereoselective synthesis leveraging Morita–Baylis–Hillman (MBH) adducts is a validated approach. For structurally related cyclopenta[b]indole derivatives, the MBH adduct (e.g., methyl 2-[hydroxy(aryl)methyl]acrylate) is reacted with indole derivatives under reflux in acetonitrile, followed by reduction with sodium tetrahydroborate and acid-mediated cyclization. This method achieves >99:1 diastereoselectivity and 70% overall yield. Purification via flash chromatography (hexane/ethyl acetate) ensures product integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • X-ray crystallography is essential for confirming stereochemistry and intermolecular interactions. For example, related cyclopenta[b]indole derivatives crystallize in the P1 space group with hydrogen-bonding networks (O–H···O, N–H···O) stabilizing the lattice .
  • NMR spectroscopy (¹H/¹³C) and HPLC are used to verify purity and regioselectivity.

Q. What safety protocols should be followed during handling?

While specific data for this compound is limited, analogous indole derivatives require:

  • PPE : Gloves, face shields, and NIOSH/CEN-compliant respirators to avoid inhalation or dermal exposure .
  • Engineering controls : Fume hoods and proper ventilation to mitigate airborne particles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in cyclopenta[b]indole synthesis?

Key factors include:

  • Catalyst choice : Trifluoromethanesulfonic acid promotes efficient cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and selectivity . Monitoring via TLC and adjusting stoichiometry (e.g., 1.2:1 indole:MBH adduct ratio) minimizes byproducts .

Q. How do intermolecular interactions influence crystallographic packing in related compounds?

In the crystal lattice of 3-(3,4,5-trimethoxyphenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid, C–H···O and N–H···O hydrogen bonds create a 3D network. The carboxylic acid group forms dimeric pairs via O–H···O interactions, while methoxy groups participate in weak C–H···π contacts. These interactions dictate solubility and stability .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Cross-validation : Use differential scanning calorimetry (DSC) to measure melting points and compare with literature.
  • Reproducibility : Standardize purification methods (e.g., recrystallization in chloroform/methanol) to eliminate solvent-dependent polymorphism .

Methodological Guidance

Q. What strategies are effective for resolving low yields in cyclopenta[b]indole synthesis?

  • Stepwise optimization : Isolate intermediates (e.g., β-hydroxy-carbonyl compounds) to identify bottlenecks .
  • Reductive conditions : Sodium tetrahydroborate selectively reduces ketones without over-reducing aromatic rings .

Q. How can hydrogen bonding be systematically studied in crystallographic analyses?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O vs. C–H···O) .
  • DFT calculations : Validate experimental bond lengths/angles and predict electronic effects .

Toxicology and Stability

Q. What toxicological profiles are reported for structurally similar indole derivatives?

Available data for analogs indicate:

  • Non-carcinogenic : No IARC/OSHA classifications for carcinogenicity .
  • Acute toxicity : LD₅₀ values >2000 mg/kg (oral, rat), suggesting moderate hazard .

Q. How should decomposition products be managed during storage?

  • Storage conditions : Store at –20°C in sealed containers to prevent hydrolysis .
  • Waste disposal : Segregate organic residues and consult institutional guidelines for hazardous waste .

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